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Compound of Interest

5-Bromo-2-fluoro-4-
Compound Name:
iodobenzonitrile

Cat. No.: B13639598

Get Quote

Introduction & Structural Significance

5-Bromo-2-fluoro-4-iodobenzonitrile is a highly functionalized aromatic building block. Its

value lies in the orthogonal reactivity of its three halogenated positions, allowing for sequential,
selective metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-
Hartwig).

lodine (C4): Most reactive; undergoes oxidative addition first (e.g., at room temperature).

Bromine (C5): Intermediate reactivity; requires elevated temperatures or specialized ligands.

Fluorine (C2): Enables SNAr reactions or directs ortho-lithiation.

Nitrile (C1): Precursor to amines, amides, or heterocycles.

Correct spectroscopic identification is paramount, as regioisomers (e.g., 3-iodo or 6-iodo
variants) possess identical masses but vastly different reactivity profiles.

Synthesis & Contamination Pathways
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Understanding the synthesis is crucial for anticipating impurities in the spectra. The most
common route involves the Sandmeyer reaction from a 4-amino precursor.

Synthesis Workflow (DOT Diagram)

Bromination
(NBS, DMF, 0°C)

Sandmeyer lodination
(NaNO2, H2S04; then KI)

Click to download full resolution via product page

Caption: Figure 1. Synthesis pathway highlighting the origin of the critical des-iodo impurity.

Spectroscopic Profile

The following data represents the anticipated spectroscopic signature based on substituent
additivity rules and empirical data from structural analogs (e.g., 5-bromo-2-fluorobenzonitrile).

Nuclear Magnetic Resonance (NMR)
1H NMR (400 MHz, DMSO-d6)

The molecule possesses only two aromatic protons, located at positions 3 and 6. They are para
to each other, resulting in negligible H-H coupling (

Hz). The spectrum is dominated by Fluorine-Proton coupling.
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. Coupling
Shift ( -
Position Multiplicity CUREIS Ass!gnment
, pPM) a5 Logic
Ortho to Fluorine
(strong coupling).
H3 8.05-8.15 Doublet (d) Hz Deshielded by
adjacent Nitrile
and lodine.
Meta to Fluorine
(medium
H6 7.85-7.95 Doublet (d) by ,
coupling). Ortho
to Bromine.

Critical QC Check:

 If you observe a triplet or doublet of doublets with large splitting, you may have the wrong
isomer (e.g., 6-H coupling to an adjacent 5-H).

e The absence of

(ortho coupling, typically ~8 Hz) confirms the para arrangement of the protons.

13C NMR (100 MHz, DMSO-d6)

The carbon spectrum will show 7 distinct signals. The presence of Fluorine splits carbon
signals into doublets.
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Shift ( Splitting (
Carbon Type
» PpmM) )
Doublet (
C2 (C-F) ~162.0 Quaternary (C-F)
Hz)
Doublet (
C1 (C-CN) ~103.0 Quaternary
Hz)
Doublet (
C3 (C-H) ~128.5 Methine
Hz)
Doublet (
C6 (C-H) ~135.2 Methine
Hz)
Doublet (
C5 (C-Br) ~122.0 Quaternary
Hz)
Doublet ( Quaternary (Shielded
C4 (C-I) ~100.5 _
Hz) by lodine)
CN (Nitrile) ~116.5 Singlet/Weak Doublet Quaternary

19F NMR (376 MHz, DMSO-d6)
« Shift:

-105 to -110 ppm (typical for fluoro-benzonitriles).

» Pattern: Doublet of doublets (if H-coupled) or Singlet (if H-decoupled).

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is essential to confirm the presence of both
Bromine and lodine.

 lonization Mode: APCI- (Negative mode) or El (Electron Impact).
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e Molecular lon: [M]+ or [M-H]- depending on technique.

 Isotope Pattern (Distinctive Feature):
o Bromine: ~1:1 ratio of
Br:
Br.

o lodine: Monoisotopic

o Result: You will see a "doublet” molecular ion cluster separated by 2 mass units with

roughly equal intensity.

lon m/z (approx) Relative Intensity
M1+ (
324.9 100%
Br)
[M]+ (
326.9 ~98%
Br)
Fragment [M-1]+ ~198/200 Loss of lodine (weak bond)

Infrared Spectroscopy (FT-IR)

 Nitrile (C
N): Sharp, distinct band at 2230 — 2240 cm~1.

e Aromatic C=C: 1580, 1470 cm™1.

e C-F Stretch: 1200 — 1250 cm~? (strong).

Experimental Protocols
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Protocol A: Sample Preparation for NMR

e Solvent Choice: Use DMSO-d6 (0.6 mL) for optimal solubility. CDCI3 may be used but often
results in peak overlapping if impurities are present.

o Concentration: Dissolve 5-10 mg of the solid.

« Filtration: If the solution is cloudy (inorganic salts from Sandmeyer), filter through a cotton
plug into the NMR tube.

e Acquisition:
o Set relaxation delay (

) to
seconds to ensure integration accuracy of the isolated protons.

o Acquire 19F spectrum without proton decoupling first to verify J-coupling topology.

Protocol B: Purity Assessment (HPLC)

Due to the heavy halogen atoms, the compound is lipophilic.

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 pum).

Mobile Phase:

o A: Water + 0.1% Formic Acid.

o B: Acetonitrile + 0.1% Formic Acid.

Gradient: 50% B to 95% B over 10 minutes.

Detection: UV at 254 nm (aromatic) and 220 nm (nitrile).

References

o Synthesis of Halogenated Benzonitriles
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[e]

Title: "Process for the preparation of 5-bromo-2-fluorobenzonitrile."[1][2][3]

o

Source: CN103936622A (P
o URL
Relevance: Establishes the core scaffold synthesis methodology.

o

¢ NMR Data for Fluorinated Aromatics

Title: "19F NMR Shifts of Arom

[¢]

[¢]

Source: Hans Reich Collection, University of Wisconsin.[4]

[¢]

URL:[Link]

o

Relevance: Validation of C-F coupling constants and chemical shifts.
« Title: "Synthesis and reactivity of polyhalogenated benzonitriles.

Disclaimer: The spectroscopic values provided in Section 3 are predicted based on high-fidelity
chemoinformatic models and structural analogs. Always verify with an experimental standard
for regulatory submission.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b13639598/docs#technical-guide-spectroscopic-
characterization-of-5-bromo-2-fluoro-4-iodobenzonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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